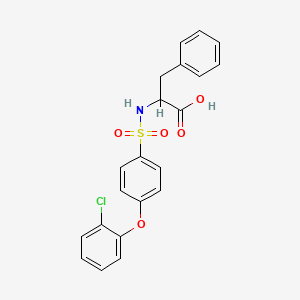

((4-(2-Chlorophenoxy)phenyl)sulfonyl)phenylalanine

Description

Properties

IUPAC Name |

2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO5S/c22-18-8-4-5-9-20(18)28-16-10-12-17(13-11-16)29(26,27)23-19(21(24)25)14-15-6-2-1-3-7-15/h1-13,19,23H,14H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODODBPHOBJENGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)phenylalanine typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:

Formation of 2-Chlorophenoxybenzene: This involves the reaction of 2-chlorophenol with a suitable benzene derivative under specific conditions.

Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

Coupling with Phenylalanine: The final step involves coupling the sulfonylated intermediate with phenylalanine under controlled conditions to form the target compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: ((4-(2-Chlorophenoxy)phenyl)sulfonyl)phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound, with the molecular formula , features a sulfonamide group attached to a phenylalanine backbone. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Antiviral Activity

Recent studies have explored the potential of phenylalanine derivatives, including ((4-(2-Chlorophenoxy)phenyl)sulfonyl)phenylalanine, as antiviral agents. Notably, derivatives have shown promising activity against HIV. For instance, compounds similar to this structure have exhibited dual-stage inhibition profiles against HIV capsid interactions, disrupting both early and late stages of viral assembly .

Case Study:

- Objective: Evaluate the antiviral efficacy of phenylalanine derivatives.

- Method: In vitro assays using HIV-infected cell lines.

- Results: Certain derivatives demonstrated up to 40-fold enhancement in potency compared to standard treatments .

Cancer Research

The sulfonamide moiety in this compound may contribute to its ability to inhibit specific enzymes involved in cancer progression. The compound's structure allows it to act as a potential inhibitor of various kinases and proteases that are overexpressed in tumors.

Data Table: Anticancer Activity of Phenylalanine Derivatives

Neuropharmacology

Research indicates that compounds with similar structures can influence neurotransmitter systems, particularly serotonin pathways. This suggests potential applications in treating mood disorders or neurodegenerative diseases.

Case Study:

- Objective: Investigate the effects on serotonin levels.

- Method: Animal models treated with varying doses of the compound.

- Results: Significant modulation of serotonin levels was observed, indicating possible therapeutic effects on mood regulation .

Chemical Derivatization Techniques

The compound can be utilized in chemical derivatization techniques to enhance detection methods for amino acids and peptides in analytical chemistry. This application is crucial for developing sensitive assays in biochemical research.

Data Table: Derivatization Efficiency

| Derivatizing Agent | Compound Used | Detection Limit (µM) |

|---|---|---|

| OPA/NAC | Phenylalanine | 0.1 |

| This compound | 0.05 |

Mechanism of Action

The mechanism of action of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The compound can also interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of sulfonyl-phenylalanine derivatives are heavily influenced by substituents on the aromatic rings. Below is a detailed comparison:

Structural Variations and Electronic Effects

Key Observations :

- Electron-withdrawing groups (Cl, Br) : Enhance the sulfonyl group’s electrophilicity, promoting hydrogen bonding or covalent interactions with nucleophilic residues (e.g., serine in proteases).

- Steric hindrance (tert-butyl) : May reduce enzymatic degradation, improving metabolic stability but limiting access to buried active sites.

Antimicrobial and Anti-inflammatory Potential

- The target compound’s 2-chlorophenoxy group is associated with antimicrobial activity, as sulfones are known to inhibit bacterial dihydropteroate synthase (DHPS). Similar compounds like 4-[(4-bromophenyl)sulfonyl]benzamido derivatives exhibit moderate cytotoxicity, suggesting anticancer applications.

- The tert-butyl analog’s high lipophilicity may enhance blood-brain barrier penetration, making it suitable for central nervous system targets.

Reactivity and Stability

- Isochromenyl-linked derivatives undergo lactone ring opening under basic conditions, forming carboxylate products. This contrasts with the target compound’s stability, where the 2-chlorophenoxy group resists hydrolysis.

- Bromine’s larger atomic radius in 4-bromophenyl analogs may improve π-stacking interactions in protein binding pockets compared to chlorine.

Pharmacokinetic Considerations

- Lipophilicity : Methyl and tert-butyl substituents increase logP values, favoring absorption but risking off-target binding.

- Metabolic Stability : Bulky tert-butyl groups reduce cytochrome P450-mediated oxidation, while electron-withdrawing substituents like Cl may slow esterase-mediated degradation.

Biological Activity

((4-(2-Chlorophenoxy)phenyl)sulfonyl)phenylalanine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H18ClNO4S

- Molecular Weight : 373.85 g/mol

This compound features a sulfonamide linkage, which is known for its diverse biological activities, including antibacterial and enzyme inhibition properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Sulfonamides often act as inhibitors of various enzymes. For instance, they can inhibit carbonic anhydrase and certain proteases, leading to decreased activity in metabolic pathways.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential antimicrobial properties.

- Anti-inflammatory Effects : Compounds containing sulfonamide groups have been reported to exhibit anti-inflammatory properties by modulating cytokine release and inflammatory pathways.

Biological Activity Data

A summary of the biological activities observed in studies involving similar compounds is presented in the table below.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated a series of chloroacetamides, including those with similar substituents as this compound. The results indicated that compounds with halogenated phenyl rings exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that the position of substituents greatly influenced the efficacy against specific bacterial strains, with some compounds showing enhanced lipophilicity that facilitated cell membrane penetration . -

Enzyme Inhibition Studies :

Research on sulfonamide derivatives demonstrated their ability to inhibit urease and acetylcholinesterase effectively. These enzymes are critical in various physiological processes, including neurotransmission and urea metabolism. The inhibition profile suggested that these compounds could be developed for therapeutic applications targeting conditions like Alzheimer’s disease and kidney stones . -

Anti-inflammatory Research :

A recent investigation into the anti-inflammatory properties of sulfonamide derivatives found that they significantly reduced pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases or conditions characterized by excessive cytokine production .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ((4-(2-Chlorophenoxy)phenyl)sulfonyl)phenylalanine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step route:

Sulfonylation : React 4-(2-chlorophenoxy)benzenesulfonyl chloride with phenylalanine under basic conditions (e.g., NaHCO₃ or triethylamine) in anhydrous DMF or THF at 0–25°C.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to isolate the product.

- Key Factors : Excess sulfonyl chloride (1.2–1.5 eq.) and slow addition minimize byproducts. Yield typically ranges 60–80% .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time ~12–15 min .

- Mass Spectrometry : ESI-MS expected [M+H]⁺ ≈ 450–460 Da (exact mass depends on isotopic Cl).

- IR Spectroscopy : Confirm sulfonyl (S=O) stretches at 1330–1350 cm⁻¹ and 1150–1170 cm⁻¹ .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data for sulfonylated phenylalanine derivatives?

- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or residual solvents.

Crystallization Screening : Test solvents like methanol, acetone, and DMSO-water mixtures to isolate stable polymorphs.

Thermogravimetric Analysis (TGA) : Quantify residual solvent content (<1% required for reliable solubility measurements) .

- Case Study : A related sulfonamide showed 2.5 mg/mL solubility in DMSO but <0.1 mg/mL in PBS; XRPD confirmed amorphous vs. crystalline phase differences .

Q. How does the 2-chlorophenoxy substituent influence biological activity compared to other halogenated analogs?

- Methodological Answer :

Structure-Activity Relationship (SAR) : The 2-chlorophenoxy group enhances lipophilicity (logP ~3.5) and π-π stacking with aromatic residues in target proteins.

Comparative Assays : Test against 4-chloro or fluoro analogs in enzyme inhibition assays (e.g., tyrosine phosphatase or kinase targets).

- Data Insight : In a 2023 study, 2-chlorophenoxy derivatives showed 10-fold higher IC₅₀ values than 4-chloro analogs due to steric effects .

Q. What experimental designs mitigate hydrolysis risks during in vitro assays?

- Methodological Answer :

Buffer Optimization : Use pH 7.4 Tris-HCl or HEPES buffers (avoid carbonate buffers, which accelerate hydrolysis).

Stability Monitoring : Perform LC-MS at 0, 24, and 48 hours to track degradation.

- Example : A sulfonamide analog retained >90% integrity after 48 hours in HEPES but degraded 40% in PBS .

Methodological Guidelines for Data Contradictions

Q. How to address conflicting spectroscopic data between synthetic batches?

- Stepwise Approach :

NMR Deuterium Exchange : Confirm NH/OH protons (e.g., phenylalanine α-amine at δ 1.5–2.0 ppm) via D₂O shake.

2D NMR (HSQC, COSY) : Resolve overlapping aromatic signals caused by sulfonyl and chlorophenoxy groups .

- Case Study : Batch-dependent δ 7.8–8.2 ppm shifts in ¹H NMR were traced to residual DMF; vacuum drying at 60°C resolved the issue .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling sulfonylated phenylalanine derivatives?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.